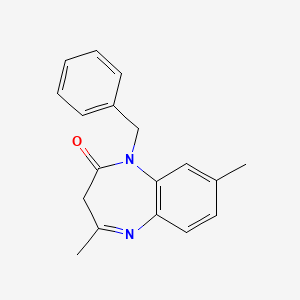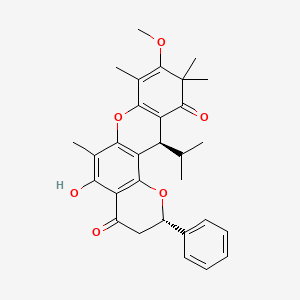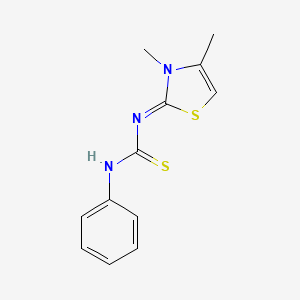
(1Z)-1-(3,4-dimethyl-1,3-thiazol-2-ylidene)-3-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-1-(3,4-dimethyl-1,3-thiazol-2-ylidene)-3-phenylthiourea: is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with dimethyl groups and a phenylthiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(3,4-dimethyl-1,3-thiazol-2-ylidene)-3-phenylthiourea typically involves the condensation of 3,4-dimethylthiazole-2-carbaldehyde with phenylthiourea. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-1-(3,4-dimethyl-1,3-thiazol-2-ylidene)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions with halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Substitution: Halogens (chlorine, bromine), nitro compounds; reactions are conducted in the presence of a catalyst such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitro-substituted thiazole derivatives
Applications De Recherche Scientifique
(1Z)-1-(3,4-dimethyl-1,3-thiazol-2-ylidene)-3-phenylthiourea has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit certain enzymes and proteins makes it a candidate for drug development.
Agriculture: It is explored for use as a pesticide or herbicide due to its ability to interfere with the growth and development of pests and weeds.
Materials Science: The compound is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of (1Z)-1-(3,4-dimethyl-1,3-thiazol-2-ylidene)-3-phenylthiourea involves its interaction with specific molecular targets such as enzymes and proteins. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in cell division or metabolic pathways, leading to the death of microbial or cancer cells. In agricultural applications, it may disrupt the normal functioning of pest or weed cells, resulting in their elimination.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1Z)-1-(3,4-dimethyl-1,3-thiazol-2-ylidene)-3-phenylurea
- (1Z)-1-(3,4-dimethyl-1,3-thiazol-2-ylidene)-3-phenylthiourea
- (1Z)-1-(3,4-dimethyl-1,3-thiazol-2-ylidene)-3-phenylcarbamothioic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring and the presence of a phenylthiourea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit higher potency or selectivity in its biological activities, making it a preferred choice for certain research and industrial applications.
Propriétés
Formule moléculaire |
C12H13N3S2 |
|---|---|
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
(1Z)-1-(3,4-dimethyl-1,3-thiazol-2-ylidene)-3-phenylthiourea |
InChI |
InChI=1S/C12H13N3S2/c1-9-8-17-12(15(9)2)14-11(16)13-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)/b14-12- |
Clé InChI |
KOKFXPFIJLSBNY-OWBHPGMISA-N |
SMILES |
CC1=CSC(=NC(=S)NC2=CC=CC=C2)N1C |
SMILES isomérique |
CC1=CS/C(=N\C(=S)NC2=CC=CC=C2)/N1C |
SMILES canonique |
CC1=CSC(=NC(=S)NC2=CC=CC=C2)N1C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



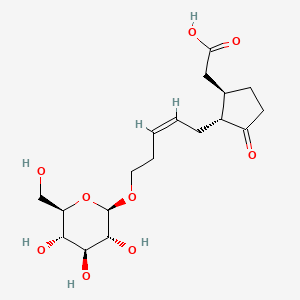
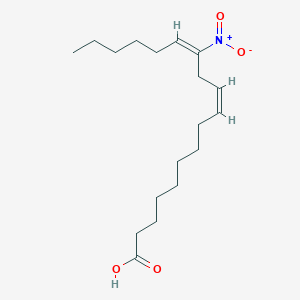
![(R)-(6-ethoxyquinolin-4-yl)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B1238065.png)
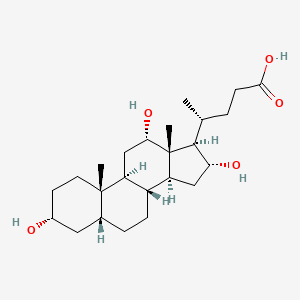
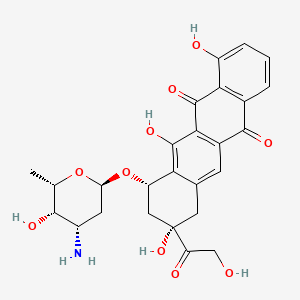
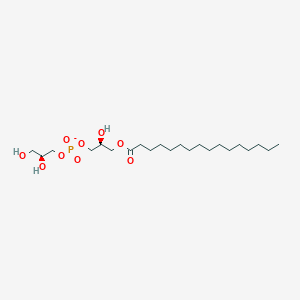


![N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide](/img/structure/B1238072.png)
